molecular formula C6H5ClFNO2S B2924927 4-Chloro-2-fluorobenzenesulfonamide CAS No. 852664-20-1

4-Chloro-2-fluorobenzenesulfonamide

Cat. No. B2924927
CAS RN: 852664-20-1
M. Wt: 209.62
InChI Key: MASZNIUZKMPEKE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorobenzenesulfonamide is a research chemical used in the preparation of 1,4-diazepane-3,5-dione derivatives . It has a molecular formula of C6H5ClFNO2S and a molecular weight of 209.6258032 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzenesulfonamide consists of a benzene ring with a chlorine atom and a fluorine atom attached to it, along with a sulfonamide group .

Scientific Research Applications

1. Enzyme Inhibition Studies

4-Chloro-2-fluorobenzenesulfonamide has been studied for its binding to human carbonic anhydrases. NMR studies revealed the stoichiometry of this interaction, indicating that it binds as an inhibitor in a specific ratio and undergoes an exchange process at different temperatures. This research enhances the understanding of enzyme-inhibitor interactions, which is crucial for drug design (Dugad & Gerig, 1988).

2. Selective Inhibition of Enzymes

In another study, the introduction of a fluorine atom into certain benzenesulfonamide derivatives, including 4-Chloro-2-fluorobenzenesulfonamide, was found to enhance the selectivity and potency of COX-2 inhibitors. This work has significant implications for the development of selective drugs in treating conditions like rheumatoid arthritis (Hashimoto et al., 2002).

3. Synthesis of Novel Compounds

A novel method was developed for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides. This method has shown effectiveness with various styrenes, demonstrating its potential in organic synthesis and drug development (Zhao et al., 2017).

4. Reactivity and Selectivity in Fluorination Reactions

The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions were fine-tuned by altering substituents. This research is significant in the context of synthesizing enantioselective fluorinated compounds, which are valuable in medicinal chemistry (Wang et al., 2014).

5. Molecular Structure Investigations

Studies on the molecular structure of 4-Chloro-2-fluorobenzenesulfonamide, among other halogen benzenesulfonamides, using various spectroscopic methods, have provided insights into their structural properties. Such studies are essential for understanding the physicochemical properties of these compounds (Karabacak et al., 2009).

6. Catalytic Applications

A catalyst-free aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide was developed. This reaction pathway is significant in organic synthesis, providing a method for forming various useful compounds (Pu et al., 2016).

Safety and Hazards

4-Chloro-2-fluorobenzenesulfonamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Recent advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds utilizing N-fluorobenzenesulfonimide, a related compound, suggest potential future directions for research involving 4-Chloro-2-fluorobenzenesulfonamide .

properties

IUPAC Name

4-chloro-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZNIUZKMPEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorobenzenesulfonamide

CAS RN

852664-20-1
Record name 4-chloro-2-fluorobenzene-1-sulfonamide
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